STF-62247

Description

Discovery and Initial Characterization of STF-62247 as a Bioactive Compound

This compound was identified as an experimental agent over a decade ago through a high-throughput screening approach aimed at finding molecules selectively toxic to renal cells lacking the von Hippel-Lindau (VHL) tumor suppressor gene. tandfonline.commdpi.com Initial characterization revealed that this compound exhibited potent cytotoxic effects in VHL-deficient cancer cells, while showing very little efficacy in wild-type VHL cells. mdpi.com This selective anti-tumor activity made it a potentially exciting therapeutic option, particularly for renal cell carcinoma (RCC), where VHL inactivation is common. tandfonline.commdpi.com

Phenotypic characteristics of VHL-deficient cells treated with this compound include the presence of large, cytoplasmic vacuoles. mdpi.comnih.gov These vacuoles were initially believed to indicate the induction of autophagy. mdpi.com Further investigation, however, suggested that while both VHL-deficient and VHL-proficient cells form large vacuoles in response to this compound, the vacuoles in VHL-deficient cells are significantly larger and show brighter acridine (B1665455) orange staining, indicating they are highly acidic vesicles. mdpi.com Studies also indicated that Golgi vesicle trafficking proteins played a significant role in sensitizing cells to the compound. mdpi.com

More recent studies have re-evaluated the initial characterization of this compound as an autophagy inducer. biorxiv.org While it does modulate autophagy, it is now understood to primarily act as a blocker of the late stages of autophagy, specifically by disrupting lysosomal physiology. biorxiv.orgnih.gov This disruption leads to the accumulation of autophagic vesicles. nih.gov

Initial research demonstrated a significant difference in sensitivity to this compound between VHL-deficient and VHL-expressing renal carcinoma cells. sigmaaldrich.comselleckchem.comcaymanchem.com

| Cell Line | VHL Status | IC50 (µM) |

| RCC4 | VHL-deficient | 0.625 |

| RCC4/VHL | VHL-expressing | 16 |

| VHL-deficient cells | VHL-deficient | 0.625 |

| Wild-type VHL cells | VHL-expressing | 16 |

Contextualization within Cancer Research and Therapeutic Modalities

This compound's selective toxicity to VHL-deficient cells positions it within the realm of targeted cancer therapies, particularly for renal cell carcinoma. tandfonline.commdpi.com Approximately 75% of RCC cases are associated with the inactivation of the VHL tumor suppressor gene. tandfonline.com The concept of using synthetic lethality, where the combination of two genetic or chemical events leads to cell death while each alone does not, was exploited in the discovery of this compound to selectively kill VHL-deficient cells. tandfonline.com This represents a novel approach to targeted therapy for RCC. tandfonline.com

While initially thought to induce autophagy-dependent cell death, further research has refined the understanding of this compound's mechanism in cancer cells. tandfonline.combiorxiv.orgnih.gov It is now understood to block the late stages of autophagy by disrupting lysosomal function, leading to selective cytotoxicity in VHL-inactivated cells. biorxiv.orgnih.gov This lysosomal disruption and the inability of VHL-inactivated cells to effectively manage the resulting stress appear to be key to its selective action. oup.comphysiology.org Inhibiting autophagy-related genes like Atg5, Atg7, and Atg9 has been shown to reduce the sensitivity of VHL-deficient cells to this compound-induced killing, highlighting the importance of the autophagic pathway in its selective cytotoxicity. tandfonline.comphysiology.org

Research has also explored the impact of other commonly mutated genes in clear cell RCC (ccRCC) on the response to this compound. Studies have shown that inactivation of SETD2 in wild-type VHL ccRCC cells can render them vulnerable to this compound. researchgate.net

Historical Perspective of Autophagy Modulation in Disease Pathophysiology

The concept of autophagy, meaning "self-eating," was coined in 1963 by Christian de Duve, following the observation of lysosomes containing degrading cellular components. pnas.orgwikipedia.orgresearchgate.net Early research, primarily based on morphological studies in the 1950s to early 1980s, focused on the terminal stages of this process. nih.gov A significant breakthrough occurred in the early 1990s with the discovery of autophagy in yeast under starvation conditions and the subsequent genetic efforts that identified many autophagy-defective mutants and autophagy-related genes (ATGs). wikipedia.orgresearchgate.net The identification of ATG homologs in various organisms demonstrated that the fundamental mechanism of autophagy is conserved among eukaryotes, revolutionizing the field. researchgate.net

The connection between autophagy and disease, particularly cancer, gained significant traction with the landmark discovery in 1999 that Beclin 1, a protein essential for autophagy, is also a haploinsufficient tumor suppressor. wikipedia.orgnih.gov This finding highlighted the dual role of autophagy in cancer, acting as both a tumor suppressor by removing damaged components and potentially promoting tumor cell survival under stress. nih.govnih.gov

Modulating autophagy has since emerged as an attractive strategy for treating various diseases, including cancer. nih.govscione.com In cancer, autophagy can be a mechanism of stress tolerance, helping cells survive under challenging conditions like hypoxia and nutrient limitation. nih.gov Consequently, inhibiting autophagy has shown promise in sensitizing cancer cells to conventional and targeted therapies. nih.gov The study of compounds like this compound, which modulate autophagy, contributes to the broader understanding of how targeting this pathway can be utilized for therapeutic benefit in specific disease contexts, such as VHL-deficient RCC. oup.comphysiology.org

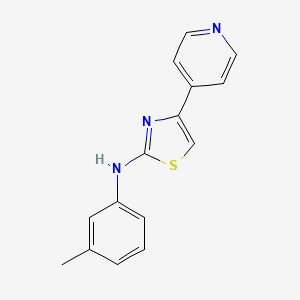

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(3-methylphenyl)-4-pyridin-4-yl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3S/c1-11-3-2-4-13(9-11)17-15-18-14(10-19-15)12-5-7-16-8-6-12/h2-10H,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KATNUHQNJGNLPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC2=NC(=CS2)C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90351598 | |

| Record name | STF-62247 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

315702-99-9 | |

| Record name | STF-62247 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 315702-99-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Molecular Mechanisms of Action of Stf 62247

STF-62247-Induced Autophagy Modulation

This compound is recognized as a modulator of autophagy, a fundamental cellular process for the degradation and recycling of cytosolic components. physiology.orgnih.gov Its effects are not limited to a simple induction of the process but involve a complex interplay that ultimately disrupts the autophagic flux.

Induction of Macroautophagy

Research has shown that this compound specifically induces macroautophagy, the primary pathway of autophagy which involves the formation of double-membraned vesicles known as autophagosomes that engulf cellular material. selleckchem.com This induction is observed across different cell types, irrespective of their genetic background, such as their von Hippel-Lindau (VHL) tumor suppressor gene status. merckmillipore.com The initiation of autophagy is evidenced by the accumulation of autophagosomes within cells treated with the compound. nih.gov

Impairment of Autophagic Flux: Blockage of Late-Stage Autophagy

While this compound initiates autophagy, its primary mechanism of action is the impairment of the autophagic flux. nih.gov It acts as a potent blocker of the late stages of this process. physiology.orgnih.gov This blockage prevents the fusion of autophagosomes with lysosomes, a critical step for the degradation of the engulfed material. selleckchem.com The result is an accumulation of autophagic vesicles within the cell, indicating a disruption in the completion of the autophagic cycle. physiology.org This reclassifies this compound not merely as an autophagy inducer, but more accurately as a late-stage autophagy inhibitor. nih.govbiorxiv.org

Lysosomal Accumulation and Disruption by this compound

The disruption of the late stages of autophagy by this compound is intrinsically linked to its effects on lysosomes, the primary degradative organelles within the cell.

Cellular Localization to Lysosomes

Studies have definitively shown that this compound localizes to and accumulates within lysosomes. physiology.orgnih.gov This has been visualized directly by exploiting the compound's intrinsic autofluorescent properties. physiology.orgbiorxiv.org Its accumulation within these organelles has led to its characterization as a lysosomotropic compound. biorxiv.org

Lysosomal Swelling and Vacuolization Phenotype

A hallmark of this compound treatment is the appearance of large, translucent intracytoplasmic vacuoles. biorxiv.orgmedchemexpress.com These vacuoles are the result of the unregulated swelling of endo-lysosomal compartments. nih.govbiorxiv.org This pronounced vacuolization phenotype is a direct consequence of the compound's disruptive effect on lysosomal integrity. biorxiv.org

Lysosomal Acidification Alterations and pH Neutralization

This compound's disruptive effects extend to the acidic environment of the lysosome. The compound causes the swelling of these acidic compartments. biorxiv.org Research has demonstrated that neutralizing the lysosomal pH, for instance by inhibiting the vacuolar H+-ATPase, can completely rescue the cellular vacuolization phenotype induced by this compound. biorxiv.orgbiorxiv.org This indicates that the alteration of the lysosomal acidic environment is a key factor in the mechanism of action of this compound.

Table 1: Summary of this compound's Effects on Cellular Processes

| Cellular Process | Effect of this compound | Key Findings |

|---|---|---|

| Autophagy | Modulation | Initially induces macroautophagy but ultimately blocks the late stages. physiology.orgselleckchem.com |

| Autophagic Flux | Impairment | Prevents the fusion of autophagosomes with lysosomes. selleckchem.com |

| Lysosomal Function | Disruption | Accumulates in lysosomes, causing swelling and altering pH. physiology.orgbiorxiv.org |

Table 2: Phenotypic Changes Induced by this compound

| Phenotype | Description | Underlying Mechanism |

|---|---|---|

| Vacuolization | Formation of large, intracytoplasmic vacuoles. biorxiv.orgmedchemexpress.com | Unregulated swelling of endo-lysosomal compartments. nih.govbiorxiv.org |

| Autophagosome Accumulation | Increased number of autophagic vesicles within the cell. physiology.orgnih.gov | Blockage of late-stage autophagy. physiology.orgnih.gov |

Impact on Vacuolar H+-ATPase (V-ATPase) Activity

This compound is characterized as a lysosomotropic agent, meaning it accumulates within lysosomes. biorxiv.orgbiorxiv.org This accumulation leads to a pronounced swelling of these acidic organelles. biorxiv.org The cytotoxic effects of this compound are dependent on the acidic environment of the lysosome. Neutralizing the lysosomal pH through the inhibition of the vacuolar H+-ATPase (V-ATPase) with agents like Bafilomycin A1 has been shown to completely rescue the endo-lysosomal swelling phenotype induced by this compound. biorxiv.orgbiorxiv.org This indicates that while this compound may not directly inhibit the V-ATPase pump, its mechanism of action is critically dependent on the proton gradient maintained by this enzyme. The compound's effects are nullified when the lysosomal pH is neutralized, highlighting the importance of V-ATPase activity for its cytotoxic function. biorxiv.org

Endolysosomal Dysfunction and Cathepsin D Trafficking Defects

The accumulation of this compound within lysosomes leads to significant endolysosomal dysfunction. A primary manifestation of this is the unregulated swelling of these acidic compartments. biorxiv.org This disruption of lysosomal integrity interferes with normal vesicular trafficking processes within the cell. biorxiv.org Specifically, this compound has been shown to cause defects in the trafficking of the lysosomal aspartic protease, Cathepsin D. biorxiv.orgbiorxiv.org This results in the accumulation of the immature form of Cathepsin D, indicating a failure in its proper processing and localization to functional lysosomes. biorxiv.org This disruption of endocytic routes and lysosomal enzyme maturation is a key aspect of the cellular toxicity induced by this compound. biorxiv.orgphysiology.org

Role of Autophagy-Related Genes (ATGs) in this compound Sensitivity

The cellular sensitivity to this compound is intrinsically linked to the autophagy pathway. Studies have demonstrated that the cytotoxic effects of this compound are dependent on the presence and function of core autophagy-related genes (ATGs). nih.govphysiology.org Genetic knockout of essential autophagy genes, such as BECN1 (Beclin-1) and ATG5, has been shown to rescue the viability of VHL-deficient cells that are otherwise sensitive to this compound treatment. biorxiv.org Similarly, experiments using mouse embryonic fibroblasts (MEFs) have shown that cell death induced by this compound is significantly reduced in cells deficient in ATG5 or ATG7. researchgate.netresearchgate.net This genetic evidence underscores the critical role of a functional autophagy pathway in mediating the cytotoxic response to this compound.

Impact of ATG Gene Knockout on this compound-Induced Cell Death

| Gene Knockout | Cell Type | Effect on this compound Sensitivity | Reference |

|---|---|---|---|

| BECN1 | VHL-mutated cells | Rescued cell viability | biorxiv.org |

| ATG5 | VHL-mutated cells | Rescued cell viability | biorxiv.org |

| ATG5 | Mouse Embryonic Fibroblasts (MEFs) | Substantially rescued from cell death | researchgate.net |

| ATG7 | Mouse Embryonic Fibroblasts (MEFs) | Substantially rescued from cell death | researchgate.net |

This compound-Induced Cell Death Pathways

This compound is known to induce cell death through multiple mechanisms, including the activation of apoptotic pathways.

Apoptotic Mechanisms Induced by this compound

The cell death instigated by this compound involves the engagement of the classical apoptotic machinery.

Research has shown that this compound induces a caspase-dependent form of apoptosis. researchgate.net The activation of key initiator and executioner caspases is a central feature of this process. Specifically, treatment with this compound has been linked to the activation of caspase-3, caspase-8, and caspase-9. researchgate.net The activation of caspase-9 points to the involvement of the intrinsic or mitochondrial pathway of apoptosis, while the activation of caspase-8 suggests a potential engagement of the extrinsic or death receptor pathway. nih.govnih.gov Caspase-3, a key executioner caspase, is responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. nih.gov

A hallmark of apoptosis is the externalization of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane, which serves as an "eat me" signal for phagocytes. Treatment of cells with this compound leads to an increase in Annexin V-positive cells, indicating the exposure of PS on the cell surface. researchgate.net Another key event in late-stage apoptosis is the fragmentation of chromosomal DNA. taylorandfrancis.com The activation of caspase-3 by this compound is a strong indicator that this downstream event also occurs, as caspase-3 is a critical mediator of DNA fragmentation. taylorandfrancis.com

Hallmarks of Apoptosis Induced by this compound

| Apoptotic Event | Observation | Method of Detection | Reference |

|---|---|---|---|

| Caspase Activation | Activation of Caspases-3, -8, and -9 | Flow Cytometry | researchgate.net |

| Phosphatidylserine Externalization | Increase in Annexin V-positive cells | Flow Cytometry (Annexin V staining) | researchgate.net |

| DNA Fragmentation | Inferred from Caspase-3 activation | - | taylorandfrancis.com |

Endonuclease G Levels and Nuclear Translocation

One of the key caspase-independent pathways activated by this compound involves the mitochondrial nuclease, Endonuclease G (EndoG). In the context of this compound-induced cell death, particularly in leukemic cells, a significant increase in the levels of nuclear Endonuclease G has been observed.

Under normal physiological conditions, EndoG resides in the mitochondrial intermembrane space. However, upon the reception of specific death signals, it translocates to the nucleus. Once in the nucleus, EndoG participates in the degradation of DNA, a hallmark of apoptosis, by causing large-scale DNA fragmentation. Research has demonstrated that treatment with this compound facilitates this nuclear translocation of EndoG, thereby contributing to a caspase-independent form of cell death. This pathway is distinct from the typical caspase-activated DNase (CAD) pathway seen in classical apoptosis.

Bcl-2 Degradation and Independent Cell Death

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, with anti-apoptotic members like Bcl-2 itself preventing the release of mitochondrial factors that trigger caspase activation. nih.govresearchgate.net A direct mechanism involving the degradation of the Bcl-2 protein has not been prominently described in the literature as a primary mode of action for this compound.

Instead, the cytotoxic effects of this compound appear to bypass the need for Bcl-2 downregulation or degradation. The compound's ability to induce cell death through mechanisms like autophagic cell death and the EndoG pathway circumvents the traditional Bcl-2-regulated apoptotic checkpoints. This suggests that this compound-induced cell death is independent of the direct modulation of Bcl-2 protein stability, allowing it to be effective even in cancer cells that overexpress anti-apoptotic Bcl-2 family proteins, which are often resistant to conventional chemotherapy.

Caspase-Independent Cell Death (CICD)

A defining characteristic of this compound's mechanism of action is its ability to induce caspase-independent cell death (CICD). This has been demonstrated in studies where the pan-caspase inhibitor, Z-VAD-FMK, failed to prevent this compound-induced cytotoxicity. While in some specific cell lines, such as HTLV-1-infected leukemic cells, this compound can induce markers of apoptosis like caspase activation, the cell death process is not reliant on this activation.

The induction of CICD by this compound is significant because many cancer cells develop resistance to apoptosis by inactivating caspases or overexpressing caspase inhibitors. By triggering a non-canonical cell death pathway, this compound presents a potential therapeutic strategy for such resistant cancers. The nuclear translocation of Endonuclease G is a key component of this caspase-independent mechanism.

Autophagic Cell Death (ACD) as a Modality of Cytotoxicity

Initially identified as an autophagy inducer, further research has refined the role of this compound as a modulator of the autophagic pathway. nih.govphysiology.org Rather than simply inducing autophagy, this compound acts as a blocker of the late stages of this process. nih.govphysiology.orgbiorxiv.org Autophagy is a cellular recycling process where cytoplasmic components are enclosed in double-membraned vesicles called autophagosomes, which then fuse with lysosomes to form autolysosomes, leading to the degradation of the enclosed material. nih.gov

This compound disrupts this process by accumulating in lysosomes and inhibiting the fusion of autophagosomes with lysosomes. nih.govphysiology.org This blockage of the autophagic flux leads to a massive accumulation of autophagosomes within the cell, a condition that can trigger a form of programmed cell death known as autophagic cell death (ACD). nih.gov The selective cytotoxicity of this compound in VHL-deficient renal cell carcinoma (RCC) is critically dependent on this disruption of the autophagic pathway. nih.govnih.gov Inhibiting autophagy-related genes has been shown to render VHL-deficient cells insensitive to this compound, confirming the essential role of this pathway in its cytotoxic effect. nih.gov

Research Findings on this compound's Molecular Mechanisms

| Mechanism | Effect of this compound | Affected Cell Lines | Key Findings |

|---|---|---|---|

| Endonuclease G Pathway | Increased nuclear levels and translocation of Endonuclease G | Leukemic cells | Contributes to caspase-independent DNA fragmentation. |

| Caspase-Independent Cell Death (CICD) | Induces cell death that is not blocked by pan-caspase inhibitors | HTLV-1-infected leukemic cells, VHL-deficient RCC | Bypasses traditional apoptotic pathways, potentially overcoming resistance. |

| Autophagic Cell Death (ACD) | Blocks late-stage autophagy leading to autophagosome accumulation | VHL-deficient RCC | Cytotoxicity is dependent on a functional autophagy pathway; this compound localizes to lysosomes. nih.gov |

Cellular and Molecular Specificity of Stf 62247 Activity

Von Hippel-Lindau (VHL) Tumor Suppressor Gene Inactivation and STF-62247 Selectivity

Inactivation of the Von Hippel-Lindau (VHL) tumor suppressor gene is a prevalent characteristic of clear cell renal cell carcinoma (ccRCC), the most common subtype of kidney cancer. physiology.orgfrontiersin.org This genetic alteration is considered an early and significant event in the pathogenesis of these tumors. frontiersin.orgnih.gov this compound has been identified through screening as a compound that exhibits selective toxicity towards cells deficient in VHL. physiology.orgselleckchem.comnih.govresearchgate.net

Differential Cytotoxicity in VHL-Deficient vs. VHL-Proficient Cells

Studies have consistently shown a pronounced difference in the cytotoxic response to this compound between cells with inactivated VHL and those with intact VHL function. This compound demonstrates significantly higher potency in inhibiting growth and inducing death in renal cells lacking VHL compared to genetically matched cells expressing wild-type VHL. selleckchem.com For example, in vitro experiments using RCC4 (VHL-deficient) and RCC4/VHL (VHL-proficient) cell lines reported IC₅₀ values of 0.625 μM and 16 μM, respectively, highlighting an approximately 25-fold greater sensitivity in the absence of functional VHL. selleckchem.commedchemexpress.com This selective targeting based on VHL status is a defining feature of this compound. selleckchem.comnih.govresearchgate.netmedchemexpress.com

| Cell Line | VHL Status | IC₅₀ (μM) | Fold Selectivity (vs. VHL-Proficient) |

| RCC4 | VHL-Deficient | 0.625 | 25.6 |

| RCC4/VHL | VHL-Proficient | 16 | 1 |

| 786-0 | VHL-Deficient | 6.9 | - |

Note: Data compiled from cited sources, illustrating the differential cytotoxicity of this compound based on VHL status. selleckchem.commedchemexpress.com

This differential response suggests that the loss or dysfunction of VHL creates a specific cellular vulnerability that this compound is able to exploit. physiology.orgselleckchem.comnih.govresearchgate.net

HIF-Independent Mechanism of Action in VHL-Deficient Contexts

Importantly, the selective cytotoxicity of this compound in VHL-deficient cells operates independently of the canonical Hypoxia-Inducible Factor (HIF) pathway. physiology.orgselleckchem.comnih.govresearchgate.netmdpi.comresearchgate.net While VHL's primary known function involves the degradation of HIF-α subunits, leading to HIF stabilization upon VHL inactivation, this compound's selective effect is not mediated through this pathway. physiology.orgselleckchem.comnih.govresearchgate.netmdpi.comresearchgate.net This indicates that this compound targets alternative mechanisms or pathways in VHL-deficient cells that are not directly linked to HIF accumulation. physiology.orgselleckchem.comnih.govresearchgate.netmdpi.comresearchgate.net

Lysosomal Vulnerability in VHL-Inactivated Renal Cell Carcinoma

Research has uncovered a vulnerability in the lysosomal system of VHL-inactivated RCC cells that is targeted by this compound. physiology.orgphysiology.orgnih.govnih.govnih.gov this compound has been shown to accumulate within lysosomes and function as a potent inhibitor of the late stages of autophagy. physiology.orgphysiology.orgnih.govbiorxiv.org This inhibition leads to the accumulation of autophagic vesicles and a reduction in the number of functional lysosomes specifically in VHL-deficient cells. physiology.orgphysiology.orgnih.gov The compound's intrinsic autofluorescence has facilitated its localization to lysosomes and endolysosomes within cells. physiology.orgphysiology.org The inability of VHL-inactivated cells to effectively manage this disruption in lysosomal function contributes significantly to their selective demise. physiology.orgphysiology.orgnih.govnih.govnih.gov These findings suggest a potential role for VHL in maintaining lysosomal integrity or function. physiology.orgnih.govbiorxiv.org A characteristic morphological feature observed in this compound-treated VHL-deficient cells is the presence of large intracytoplasmic vacuoles, which have been identified as enlarged endolysosomal compartments. physiology.orgfrontiersin.orgmedchemexpress.comfrontiersin.orgresearchgate.net

VHL-Dependent Restoration of Lysosome Numbers

A notable distinction between VHL-deficient and VHL-proficient cells upon prolonged exposure to this compound is the capacity of VHL-proficient cells to adapt and recover. VHL-proficient cells are able to overcome the block in the late stages of autophagy and subsequently restore their lysosome numbers. physiology.orgphysiology.orgnih.govnih.govresearchgate.net In contrast, VHL-deficient cells exhibit a sustained increase in autophagic vesicles coupled with a progressive decrease in lysosomes over time. physiology.orgphysiology.orgnih.govresearchgate.net This VHL-dependent capacity for lysosome number restoration highlights a potential involvement of VHL in maintaining lysosomal homeostasis and provides insight into the basis for this compound's selective toxicity. physiology.orgnih.govbiorxiv.org

Metabolic Reprogramming and this compound

Alterations in Glutamine and Glutamate (B1630785) Metabolism

Metabolomic analyses have demonstrated that treatment with this compound leads to significant changes in the levels of various metabolites in VHL-deficient RCC cells, including specific alterations in glutamine and glutamate metabolism. frontiersin.orgfrontiersin.orgnih.govnih.govresearchgate.net Research indicates that this compound treatment results in a notable decrease in the intracellular concentrations of both glutamine and glutamate in VHL-deficient cells. frontiersin.orgfrontiersin.orgnih.govnih.govresearchgate.net This reduction occurs independently of any significant impact on the activity of glutaminase (B10826351) (GLS1), the enzyme responsible for converting glutamine to glutamate. frontiersin.orgresearchgate.netnih.gov

Despite the known reliance of VHL-deficient tumors on glutamine for proliferation, supplementing the extracellular environment with glutamine has not been found to rescue the viability of VHL-deficient cells treated with this compound. frontiersin.orgnih.govnih.govresearchgate.net Instead, studies suggest that in response to this compound, VHL-deficient cells redirect glutamine towards the synthesis of fatty acids, leading to the accumulation of lipid droplets. frontiersin.orgnih.govnih.govresearchgate.net This metabolic shift towards lipogenesis, potentially mediated through oxidative phosphorylation in the presence of this compound, may be linked to the signaling pathways that ultimately induce cell death. nih.govnih.govresearchgate.net An increase in the expression of glutamine transporters like SLC1A5 has been noted in VHL-deficient cells upon this compound treatment, potentially representing a compensatory mechanism to enhance intracellular glutamine uptake. frontiersin.orgnih.govresearchgate.net

Lipid Droplet Accumulation and Lipogenesis Modulation

This compound has been shown to induce the accumulation of lipid droplets in certain cell types, such as von Hippel-Lindau (VHL)-deficient renal cell carcinoma (ccRCC) cells and bovine mammary epithelial cells (BMECs). In VHL-deficient cells, this compound treatment leads to an increase in lipid droplets, potentially through the stimulated expression of stearoyl-CoA desaturase (SCD1) and peripilin2 (PLIN2). This suggests a role for this compound in promoting lipid storage.

Furthermore, this compound appears to modulate lipogenesis, the process of fatty acid synthesis. In BMECs, this compound treatment significantly increased the mRNA and protein expression levels of key genes involved in milk fat synthesis, including FASN, SREBP1, and PPARγ. This indicates that this compound can upregulate the expression of lipogenic enzymes and transcription factors, thereby promoting fatty acid synthesis. The accumulation of milk fat, which requires increased production of fatty acids and triglycerides, was also observed in mouse mammary gland tissue treated with this compound.

Oxidative Phosphorylation and Reductive Carboxylation Dynamics

This compound influences the metabolic fate of glutamine, an amino acid involved in lipogenesis. In VHL-deficient cells treated with this compound, glutamine is utilized to produce fatty acids. Interestingly, this process occurs through oxidative phosphorylation in this compound-treated cells, whereas control cells utilize reductive carboxylation to sustain lipogenesis. This indicates that this compound can alter the specific metabolic pathways used for fatty acid synthesis from glutamine.

Signaling Pathway Modulation by this compound

This compound has been shown to modulate significant intracellular signaling pathways, particularly those involved in cell growth, metabolism, and survival.

PI3K/AKT/mTOR Pathway Regulation

The PI3K/AKT/mTOR signaling pathway is a critical regulator of various cellular processes, including cell growth, proliferation, and metabolism. This compound has been found to affect this pathway. In BMECs, this compound treatment increased the phosphorylation levels of PI3K, AKT, and mTOR. These results suggest that this compound can activate the PI3K/AKT/mTOR signaling pathway.

Dephosphorylation and Inactivation of mTORC1

Despite the observed activation of upstream components like PI3K and AKT in some contexts, this compound has also been shown to lead to the dephosphorylation and inactivation of mammalian target of rapamycin (B549165) complex 1 (mTORC1). mTORC1 is a key component of the mTOR pathway that negatively regulates autophagy and controls protein synthesis and lipid synthesis. This compound treatment reduced the phosphorylation of mTORC1 at Ser2446, a site crucial for its activity, similar to the effect of rapamycin, a known mTORC1 inhibitor. This dephosphorylation of mTORC1 is associated with the induction of autophagy.

Role of ALG5 in mTOR Signaling and Lipid Synthesis

Research indicates that ALG5 plays a role in this compound-induced effects on the mTOR signaling pathway and lipid synthesis. This compound has the potential to bind with ALG

DNA Damage Response Pathway Activation

Activation of the DNA damage response pathway has been observed in cells treated with this compound, particularly in the context of SETD2 inactivation. nih.govnih.govepigentek.com Studies in ccRCC cells expressing wild-type VHL have shown that the inactivation of SETD2 sensitizes these cells to this compound, leading to DNA damage. nih.govnih.govepigentek.com This suggests a link between SETD2 status and the induction of DNA damage by this compound. The precise mechanisms by which this compound triggers DNA damage and activates this pathway are areas of ongoing research, but findings indicate it is a significant consequence of this compound treatment under specific cellular conditions. nih.govnih.govresearchgate.net

Cell Cycle Arrest in Response to this compound

This compound has been shown to induce cell cycle arrest. nih.govnih.govepigentek.comaacrjournals.orgresearchgate.net This arrest is a key mechanism contributing to the reduced proliferation and viability observed in sensitive cell lines. nih.govresearchgate.net The induction of cell cycle arrest is closely associated with the activation of the DNA damage response pathway. nih.govnih.gov

S-Phase Cell Cycle Arrest

A notable effect of this compound is the induction of cell cycle arrest specifically in the S-phase. nih.govnih.govepigentek.comaacrjournals.org Flow cytometry results in SETD2-inactivated 786-0/VHL cells treated with this compound showed an increase in the S-phase population. aacrjournals.orgresearchgate.net This S-phase arrest is linked to the activation of the DNA damage response pathway and the subsequent loss of key cell cycle regulators. nih.govnih.gov

Regulation of Cell Cycle-Related Proteins (e.g., CDT1, Cyclin B1)

Treatment with this compound leads to altered expression levels of several proteins critical for cell cycle progression, including CDT1 and Cyclin B1. aacrjournals.orgresearchgate.net

CDT1 (Chromatin licensing and DNA replication factor 1) is a subunit of the pre-replication complex essential for loading the MCM2-7 helicase during DNA replication licensing in the G1 phase, ensuring DNA is replicated only once per cell cycle. unlv.edubiorxiv.orgmdpi.comijbs.com Typically, CDT1 is degraded during the S phase to prevent re-replication. unlv.edubiorxiv.orgmdpi.com In 786-0/VHL Cr1 SETD2 cells treated with this compound, a significant decrease in CDT1 expression has been observed. nih.gov This decreased expression aligns with the observed S-phase arrest, as proper CDT1 regulation is crucial for cell cycle progression and preventing re-replication. unlv.edubiorxiv.orgijbs.com

Cyclin B1 is a key regulator of the G2/M phase transition, forming a complex with CDK1 (CDK1–Cyclin B1) that is essential for entry into mitosis. revvity.comatlasgeneticsoncology.org Cyclin B1 levels typically increase during the S and G2 phases and peak in mitosis before rapid degradation. revvity.comatlasgeneticsoncology.org Studies have shown decreased expression of Cyclin B1 in cells treated with this compound, indicating alterations in cell cycle progression. aacrjournals.orgresearchgate.net This downregulation, along with decreased phospho-H3 (Ser10), which is important in G2/M phases, further supports the finding that this compound causes cell cycle alterations leading to arrest before or within mitosis, consistent with an S-phase or G2/M block. nih.govresearchgate.net

Table 1: Key Cell Cycle-Related Proteins Affected by this compound

| Protein | Role in Cell Cycle | Observed Effect of this compound Treatment (in sensitive cells) |

| CDT1 | DNA replication licensing, MCM loading (G1) | Decreased expression |

| Cyclin B1 | G2/M transition, forms complex with CDK1 for mitosis | Decreased expression |

| CDC25A | M-phase inducer phosphatase | Loss of expression |

| Phospho-H3 (Ser10) | Histone modification important for mitosis | Decreased expression |

Therapeutic Implications and Preclinical Efficacy of Stf 62247

Efficacy in Renal Cell Carcinoma (RCC) Models

Renal cell carcinoma (RCC) is a significant type of kidney cancer, with clear cell renal cell carcinoma (ccRCC) being the most prevalent subtype. mdpi.com A substantial number of ccRCC cases are characterized by the inactivation of the von Hippel-Lindau (VHL) tumor suppressor gene. mdpi.comnih.govresearchgate.netnih.gov STF-62247 has been identified as a compound exhibiting selective cytotoxicity towards VHL-deficient RCC cells. mdpi.comresearchgate.netmedchemexpress.comfrontiersin.orgscione.comakrivisbio.com

Clear Cell Renal Cell Carcinoma (ccRCC)

This compound has shown potent cytotoxic effects specifically in VHL-inactivated ccRCC cell lines compared to cells with wild-type VHL. mdpi.comnih.govmedchemexpress.comfrontiersin.orgscione.comakrivisbio.com This selective toxicity suggests a potential therapeutic window for targeting ccRCC with VHL deficiency. Studies have indicated that this compound induces cell death in VHL-deficient cells through mechanisms involving autophagy and disruption of Golgi trafficking. nih.govaacrjournals.orgnih.gov

Impact on Tumor Growth in VHL-Deficient Models

Preclinical studies, including those using xenograft models in immunodeficient mice, have demonstrated that this compound significantly reduces the growth of tumors derived from VHL-deficient ccRCC cells. nih.govmedchemexpress.comakrivisbio.comnih.gov This reduction in tumor growth in in vivo models further supports the potential of this compound as a targeted therapy for VHL-deficient RCC.

Sensitization to Radiation Under Hypoxic Conditions

Research has indicated that this compound can increase the sensitivity of RCC cells to radiation, particularly under hypoxic conditions. frontiersin.orgnih.govmdpi.comtargetmol.com Hypoxia is a common feature of solid tumors and is known to contribute to radioresistance. mdpi.com The ability of this compound to enhance radiosensitivity in this context, especially in VHL-deficient cells, highlights its potential utility in combination therapies for RCC. This radiosensitizing effect is reported to occur through the induction of autophagy. frontiersin.orgnih.gov

Efficacy in Hematological Malignancies

This compound has also been investigated for its activity against hematological malignancies, specifically Adult T-cell Leukemia/Lymphoma (ATL).

Adult T-cell Leukemia/Lymphoma (ATL)

Adult T-cell Leukemia/Lymphoma (ATL) is an aggressive T-cell malignancy caused by the human T-cell leukemia virus type 1 (HTLV-1). nih.govnih.govresearchgate.netwilddata.cnresearchgate.net Treatment outcomes for aggressive subtypes of ATL remain poor, underscoring the need for new therapeutic approaches. nih.govnih.govresearchgate.net this compound has shown activity in leukemic cell lines, inducing both apoptotic and autophagic cell death. nih.govnih.govresearchgate.netoncotarget.com

Activity against HTLV-1-Positive Leukemic Cell Lines and Primary PBMCs

Studies have demonstrated that this compound reduces cell viability and induces apoptosis in HTLV-1-infected cell lines, such as S1T and MT-2. nih.govnih.govresearchgate.netoncotarget.com This effect was observed to be caspase-dependent in these cell lines. nih.govnih.govresearchgate.net Furthermore, this compound has shown activity against peripheral blood mononuclear cells (PBMCs) collected from patients with acute ATL, reducing cell viability and increasing the number of apoptotic cells. nih.govnih.govresearchgate.netresearchgate.net This suggests that this compound is effective against HTLV-1-positive leukemic cell lines and primary ATL PBMCs. nih.gov The compound's activity in these models indicates its potential as a novel therapeutic agent for ATL. nih.govnih.govresearchgate.net

Here is a summary of this compound's activity in leukemic cell lines based on available data:

| Cell Line | HTLV-1 Status | GI50 (μM) (96 h) |

| S1T | HTLV-1 Infected | 14.9 nih.govresearchgate.net |

| MT-2 | HTLV-1 Infected | 6.4 nih.govresearchgate.net |

| Jurkat | Non-HTLV-1 Infected | 19.3 nih.govresearchgate.net |

Note: GI50 represents the half-maximal growth inhibition concentration.

Efficacy in Other Cancer Types

Beyond its primary focus on VHL-deficient RCC, research has investigated the effects of this compound on other cancer cell types, revealing its broader potential as an autophagy-modulating agent with cytotoxic effects.

Glioblastoma Cell Lines

Studies have shown that this compound can induce cell death in glioblastoma (GBM) cell lines. nih.govresearchgate.netnih.gov This effect is notably dependent on the autophagy-related genes ATG5 and ATG7, indicating that the observed cell death is mediated through autophagy. nih.govresearchgate.netnih.gov In several GBM cell lines, including MZ-54, LN-229, and U343 GOS-3, this compound significantly reduced cell viability compared to genetically modified cell lines deficient in ATG5 or ATG7. nih.govresearchgate.net This suggests that GBM cells, which are often resistant to apoptosis, can be targeted by inducing autophagy-dependent cell death with compounds like this compound. nih.govresearchgate.net

Mouse Embryonic Fibroblasts

Mouse embryonic fibroblasts (MEFs) have also been utilized as a cellular model to evaluate the autophagy-inducing and cell death-promoting potential of this compound. researchgate.netnih.govresearchgate.netomicsdi.org Similar to findings in cancer cell lines, this compound was found to stimulate autophagy in MEFs, evidenced by enhanced levels of LC3B-II protein, its accumulation at distinct cytosolic sites, and an increase in autophagic flux. researchgate.netnih.gov

Crucially, the cell death induced by this compound in MEFs was significantly reduced in MEFs deficient in ATG5 or ATG7. researchgate.netnih.govresearchgate.net This highlights the dependence of this compound-triggered cell death on the core autophagy machinery in this model system. researchgate.netnih.govresearchgate.net Pharmacological inhibitors of other cell death pathways, such as apoptosis, necroptosis, or ferroptosis, did not protect MEFs from this compound-induced cell death, further supporting the role of autophagy-dependent cell death. researchgate.netnih.gov

Data from studies in MEFs demonstrate a dose-dependent induction of cell death by this compound in ATG5- or ATG7-proficient cells. researchgate.net The percentage of cell death was substantially lower in the corresponding knockout MEFs when treated with the same concentrations of this compound. researchgate.net

| Cell Line (MEF) | ATG5 Status | ATG7 Status | This compound Concentration | Cell Death (%) |

|---|---|---|---|---|

| Atg5+/+ | Proficient | Proficient | Increasing Concentrations | Dose-dependent increase |

| Atg5-/- | Deficient | Proficient | Increasing Concentrations | Significantly reduced compared to Atg5+/+ |

| Atg7+/+ | Proficient | Proficient | Increasing Concentrations | Dose-dependent increase |

| Atg7-/- | Proficient | Deficient | Increasing Concentrations | Significantly reduced compared to Atg7+/+ |

Synergistic Effects with Other Therapeutic Agents

The potential for this compound to act synergistically with other therapeutic agents has been explored, particularly in the context of enhancing anti-cancer effects. Given its role in modulating autophagy, combining this compound with agents that interact with autophagy or other complementary pathways presents a potential strategy for improved cancer therapy.

One area of investigation involves combining this compound with strategies that leverage immunogenic cell death (ICD). mdpi.com As an autophagy inducer, this compound can contribute to the autophagic death of tumor cells, which in turn can facilitate the processing of tumor-associated antigens and potentially elicit an antitumor immune response. mdpi.com

Furthermore, the concept of sequential drug release using nanocomposites has been explored to maximize synergistic effects. rsc.org In one approach, this compound, as a potent autophagy inducer, was encapsulated in micelles designed for autophagy-responsive release. thno.orgrsc.org This system aimed to shift autophagy from a "mild-activation" to an "over-activation" phase, leading to increased tumor cell death and enhanced immune stimulation when combined with other agents like an oxaliplatin (B1677828) prodrug. thno.orgrsc.org This cascaded amplification of autophagy was shown to result in superior tumor suppression efficacy in mouse models. rsc.org

The combination of chemotherapeutic agents and autophagy blockers has also been shown to reduce tumor cell survival. nih.gov While this compound is primarily described as an autophagy inducer or a late-stage autophagy blocker depending on the context and cell type, its interaction with the autophagic pathway suggests potential for synergy with drugs that either promote or inhibit different aspects of autophagy or other cell death mechanisms. selleckchem.comnih.govnih.gov The strategic combination of agents that modulate autophagy, including this compound, with other therapeutic modalities represents a promising avenue for enhancing treatment outcomes in various cancers. thno.orgrsc.orgnih.gov

Compound Names and PubChem CIDs:

| Compound Name | PubChem CID |

|---|---|

| This compound | 704473 |

| Loperamide | 3972 |

| Pimozide | 4831 |

| Oxaliplatin | 60993 |

| 3-Methyladenine | 6038 |

| Bafilomycin A1 | 38105 |

| Hydroxychloroquine | 3652 |

| Chloroquine | 2759 |

| Etoposide | 3342 |

| Imipramine hydrochloride | 3700 |

| Ticlopidine | 5472 |

This compound is a small molecule that has demonstrated selective toxicity and growth inhibition, particularly in cells deficient in the von Hippel-Lindau (VHL) tumor suppressor gene. selleckchem.comnih.gov Its mechanism of action involves the induction of autophagy, a cellular process typically associated with degradation and recycling, but which can lead to cell death when excessively activated or blocked at late stages. selleckchem.comnih.govnih.govresearchgate.netthno.org While initially identified for its activity in VHL-deficient renal cell carcinoma (RCC), preclinical studies have explored its efficacy in other cancer types and its potential for synergistic effects with other therapeutic agents.

Efficacy in Other Cancer Types

Beyond its primary focus on VHL-deficient RCC, research has investigated the effects of this compound on other cancer cell types, revealing its broader potential as an autophagy-modulating agent with cytotoxic effects.

Glioblastoma Cell Lines

Studies have shown that this compound can induce cell death in glioblastoma (GBM) cell lines. nih.govresearchgate.netnih.gov This effect is notably dependent on the autophagy-related genes ATG5 and ATG7, indicating that the observed cell death is mediated through autophagy. nih.govresearchgate.netnih.gov In several GBM cell lines, including MZ-54, LN-229, and U343 GOS-3, this compound significantly reduced cell viability compared to genetically modified cell lines deficient in ATG5 or ATG7. nih.govresearchgate.net This suggests that GBM cells, which are often resistant to apoptosis, can be targeted by inducing autophagy-dependent cell death with compounds like this compound. nih.govresearchgate.net

Mouse Embryonic Fibroblasts

Mouse embryonic fibroblasts (MEFs) have also been utilized as a cellular model to evaluate the autophagy-inducing and cell death-promoting potential of this compound. researchgate.netnih.govresearchgate.netomicsdi.org Similar to findings in cancer cell lines, this compound was found to stimulate autophagy in MEFs, evidenced by enhanced levels of LC3B-II protein, its accumulation at distinct cytosolic sites, and an increase in autophagic flux. researchgate.netnih.gov

Crucially, the cell death induced by this compound in MEFs was significantly reduced in MEFs deficient in ATG5 or ATG7. researchgate.netnih.govresearchgate.net This highlights the dependence of this compound-triggered cell death on the core autophagy machinery in this model system. researchgate.netnih.govresearchgate.net Pharmacological inhibitors of other cell death pathways, such as apoptosis, necroptosis, or ferroptosis, did not protect MEFs from this compound-induced cell death, further supporting the role of autophagy-dependent cell death. researchgate.netnih.gov

Data from studies in MEFs demonstrate a dose-dependent induction of cell death by this compound in ATG5- or ATG7-proficient cells. researchgate.net The percentage of cell death was substantially lower in the corresponding knockout MEFs when treated with the same concentrations of this compound. researchgate.net

| Cell Line (MEF) | ATG5 Status | ATG7 Status | This compound Concentration | Cell Death (%) |

|---|---|---|---|---|

| Atg5+/+ | Proficient | Proficient | Increasing Concentrations | Dose-dependent increase |

| Atg5-/- | Deficient | Proficient | Increasing Concentrations | Significantly reduced compared to Atg5+/+ |

| Atg7+/+ | Proficient | Proficient | Increasing Concentrations | Dose-dependent increase |

| Atg7-/- | Proficient | Deficient | Increasing Concentrations | Significantly reduced compared to Atg7+/+ |

Synergistic Effects with Other Therapeutic Agents

The potential for this compound to act synergistically with other therapeutic agents has been explored, particularly in the context of enhancing anti-cancer effects. Given its role in modulating autophagy, combining this compound with agents that interact with autophagy or other complementary pathways presents a potential strategy for improved cancer therapy.

One area of investigation involves combining this compound with strategies that leverage immunogenic cell death (ICD). mdpi.com As an autophagy inducer, this compound can contribute to the autophagic death of tumor cells, which in turn can facilitate the processing of tumor-associated antigens and potentially elicit an antitumor immune response. mdpi.com

Furthermore, the concept of sequential drug release using nanocomposites has been explored to maximize synergistic effects. rsc.org In one approach, this compound, as a potent autophagy inducer, was encapsulated in micelles designed for autophagy-responsive release. thno.orgrsc.org This system aimed to shift autophagy from a "mild-activation" to an "over-activation" phase, leading to increased tumor cell death and enhanced immune stimulation when combined with other agents like an oxaliplatin prodrug. thno.orgrsc.org This cascaded amplification of autophagy was shown to result in superior tumor suppression efficacy in mouse models. rsc.org

The combination of chemotherapeutic agents and autophagy blockers has also been shown to reduce tumor cell survival. nih.gov While this compound is primarily described as an autophagy inducer or a late-stage autophagy blocker depending on the context and cell type, its interaction with the autophagic pathway suggests potential for synergy with drugs that either promote or inhibit different aspects of autophagy or other cell death mechanisms. selleckchem.comnih.govnih.gov The strategic combination of agents that modulate autophagy, including this compound, with other therapeutic modalities represents a promising avenue for enhancing treatment outcomes in various cancers. thno.orgrsc.orgnih.gov

Advanced Research Methodologies Applied to Stf 62247 Studies

Cell Viability and Cytotoxicity Assays

Assessment of cell viability and cytotoxicity is fundamental to understanding the direct impact of STF-62247 on different cell populations. Several assay types have been employed for this purpose.

The XTT viability assay is a common method used to measure the sensitivity of cells to this compound. This assay has been applied to compare the effects of this compound on VHL-inactivated renal cell carcinoma (RCC) cell lines (e.g., RCC4) versus their VHL-expressing counterparts (e.g., RCC4VHL) and other cell lines like HeLa. physiology.orgbiorxiv.org Studies have shown that VHL-mutated RCC4 cells are significantly more sensitive to this compound compared to VHL-containing cell lines. biorxiv.org

Another method used is the Cell Count Reagent SF, which measures cell proliferation and viability. nih.gov The trypan blue dye exclusion method, which stains dead cells, has also been used to assess cell viability after this compound treatment. nih.govresearchgate.net These assays have demonstrated that this compound can inhibit the growth of various cell lines, including leukemia cell lines, in a dose-dependent manner. nih.gov

Table 1 presents representative data on the half-maximal inhibitory concentration (IC50) of this compound in different cell lines, illustrating its selective toxicity.

| Cell Line | VHL Status | Assay Type | IC50 (µM) | Reference |

| RCC4 | VHL-deficient | XTT viability assay | 0.625 - 1.2 | medchemexpress.comselleckchem.comnih.gov |

| RCC4VHL | VHL-proficient | XTT viability assay | 16 - 16 | medchemexpress.comselleckchem.com |

| MT-2 (Leukemia) | Not specified | Cell Count Reagent SF | 6.4 | nih.gov |

| S1T (Leukemia) | Not specified | Cell Count Reagent SF | 14.9 | nih.gov |

| Jurkat (Leukemia) | Not specified | Cell Count Reagent SF | 19.3 | nih.gov |

Autophagy Detection and Flux Analysis

Investigating the role of autophagy in this compound's effects is crucial, as the compound has been identified as an autophagy modulator. physiology.org Various techniques are employed to detect and analyze the autophagic flux.

Western blotting is a standard technique for assessing the protein levels of key autophagy markers, particularly LC3B and Beclin-1. Conversion of the soluble form of LC3-I to its lipidated, autophagosome-associated form, LC3-II, is a widely used marker for autophagosome formation. nih.govoncotarget.com Studies have shown that this compound treatment increases the levels of LC3-II in various cell lines, including leukemia cells and renal cell carcinoma cells. nih.govoncotarget.comresearchgate.net Beclin-1 is another essential protein involved in the initiation and nucleation phases of autophagosome formation. physiology.orgbiorxiv.org Western blotting is used to examine Beclin-1 levels in response to this compound. physiology.org Changes in the ratio of LC3B-II to LC3B-I are often quantified to indicate autophagic activity. mdpi.com

Fluorescence microscopy allows for the visualization and tracking of autophagic vesicles within cells. Fluorescent protein tags, such as GFP-LC3 and mCherry-GFP-LC3, are valuable tools for monitoring autophagosome formation and maturation. physiology.orgbiorxiv.orgnih.gov Cells stably expressing GFP-LC3 show puncta formation representing autophagosomes, which can be quantified by confocal microscopy. physiology.orgbiorxiv.org The tandem fluorescent protein mCherry-GFP-LC3 is particularly useful for analyzing autophagic flux. In this construct, GFP fluorescence is quenched in the acidic environment of the autolysosome, while mCherry fluorescence remains stable. This allows for the differentiation between autophagosomes (yellow puncta, both GFP and mCherry positive) and autolysosomes (red puncta, only mCherry positive). physiology.orgbiorxiv.orgnih.gov Confocal microscopy with mCherry-GFP-LC3 has been used to quantify the numbers of autophagic vesicles and autolysosomes in response to this compound treatment. physiology.orgbiorxiv.org

Lysotracker dyes (e.g., Lysotracker Red) are fluorescent probes that accumulate in acidic organelles like lysosomes and autolysosomes, making them useful for visualizing these compartments. physiology.orgbiorxiv.orgselleckchem.comresearchgate.net Acridine (B1665455) orange is another dye that can be used to assess lysosomal acidification; it stains acidic vesicles bright red/orange and the cytoplasm green. physiology.orgbiorxiv.orgselleckchem.comresearchgate.net Studies using Lysotracker and acridine orange have indicated that this compound can affect lysosomal physiology and induce the formation of enlarged, acidic vesicles, particularly in VHL-deficient cells. physiology.orgbiorxiv.orgmdpi.com

Electron microscopy provides high-resolution images of cellular ultrastructure, allowing for the direct visualization of autophagosomes (double-membrane vesicles) and autolysosomes. This technique can confirm the morphological changes associated with autophagy induction or inhibition. Electron microscopy has been used in this compound studies to observe the formation of large numbers of autophagosomes and autolysosomes in treated cells. oncotarget.comtandfonline.com It has also been used to examine the effect of this compound on the combination between autophagosomes and lysosomes. dovepress.com

Apoptosis and Cell Death Assays

While this compound has been noted for inducing autophagy-dependent cell death, its effects on apoptosis and other forms of cell death are also investigated. nih.govresearchgate.netmdpi.com

Flow cytometry is a powerful tool for quantitatively assessing different cell populations based on their fluorescent properties. Annexin V staining is commonly used to detect early apoptotic cells by binding to phosphatidylserine (B164497), which is translocated to the outer cell membrane during apoptosis. Propidium iodide (PI) or 7-aminoactinomycin D (7-AAD) staining is often used in conjunction with Annexin V to differentiate between early apoptotic (Annexin V-positive, PI/7-AAD-negative) and late apoptotic or necrotic cells (Annexin V-positive, PI/7-AAD-positive). nih.govresearchgate.netresearchgate.net Flow cytometry with Annexin V staining has been used to analyze the induction of apoptosis by this compound in various cell lines, including leukemia cells. nih.govresearchgate.net

The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay detects DNA fragmentation, a hallmark of later stages of apoptosis. researchgate.net Flow cytometry can be used to quantify TUNEL-positive cells. Studies have employed Annexin V and TUNEL staining analyzed by flow cytometry to assess the types of cell death induced by this compound. nih.govresearchgate.net These analyses have indicated that this compound can induce both caspase-dependent and caspase-independent cell death. nih.govresearchgate.net

Table 2 provides an example of data that might be obtained from flow cytometry analysis of Annexin V and TUNEL staining, illustrating the percentage of apoptotic cells after this compound treatment.

| Cell Line | This compound Concentration (µM) | Treatment Duration (h) | % Annexin V-Positive Cells | % TUNEL-Positive Cells | Reference |

| S1T (Leukemia) | 50 | 72 | Data not provided in snippets, but assay mentioned | Data not provided in snippets, but assay mentioned | nih.govresearchgate.net |

| MT-2 (Leukemia) | 10 | 72 | Data not provided in snippets, but assay mentioned | Data not provided in snippets, but assay mentioned | nih.govresearchgate.net |

| Jurkat (Leukemia) | 50 | 72 | Data not provided in snippets, but assay mentioned | Data not provided in snippets, but assay mentioned | nih.govresearchgate.net |

Caspase Activity Assays

Caspase activity assays are employed to determine the involvement of caspases, key executioners of apoptosis, in this compound-induced cell death. Research has shown that this compound can induce apoptosis in certain cell lines, such as HTLV-1-infected leukemic cells, as indicated by caspase activation nih.govoncotarget.comnih.gov. However, some studies also suggest that this compound can induce caspase-independent cell death, particularly in renal cell carcinoma cells, where it primarily triggers autophagic cell death nih.govnih.govbiosynth.com. In HTLV-1-infected cell lines, this compound significantly increased caspase activation, though a pan-caspase inhibitor did not completely prevent cell death, suggesting the involvement of both caspase-dependent and independent mechanisms nih.gov. Cleavage of caspase-3 has also been observed in certain contexts, suggesting a role for apoptosis or pyroptosis depending on the cellular background researchgate.net.

Metabolomics Profiling (e.g., 1H NMR, Mass Spectrometry)

Metabolomics profiling techniques, such as 1H NMR and mass spectrometry, are crucial for understanding how this compound alters the metabolic landscape of cells. Studies using these methods have revealed significant changes in intracellular metabolite levels upon this compound treatment. For instance, metabolomics profiling using 1H NMR demonstrated that this compound increases levels of glucose, pyruvate, and glycerol (B35011) 3-phosphate while decreasing glutamate (B1630785), asparagine, and glutathione (B108866) in VHL-deficient renal cell carcinoma cells nih.govnih.govresearchgate.netresearchgate.net. Further investigation using mass spectrometry confirmed the diminution of glutamate and glutamine nih.govnih.govresearchgate.netresearchgate.net. These findings indicate that this compound significantly modulates glutamine metabolism, shifting the metabolic flux and increasing the use of the oxidative TCA cycle in VHL-deficient cells researchgate.netnih.gov.

Table 1: Changes in Metabolite Levels in VHL-Deficient Cells Treated with this compound

| Metabolite | Change in Level (vs. Control) | Method Used | Source |

| Glucose | Increased | 1H NMR | nih.govnih.gov |

| Pyruvate | Increased | 1H NMR | nih.govnih.gov |

| Glycerol 3-phosphate | Increased | 1H NMR | nih.govnih.gov |

| Glutamate | Decreased | 1H NMR, Mass Spectrometry | nih.govnih.govresearchgate.netresearchgate.net |

| Asparagine | Decreased | 1H NMR | nih.govnih.gov |

| Glutathione | Decreased | 1H NMR | nih.govnih.gov |

| Glutamine | Decreased | Mass Spectrometry | nih.govnih.govresearchgate.netresearchgate.net |

| Leucine | Decreased (50% in VHL- cells) | LC-MS | nih.govresearchgate.net |

Gene Expression and Protein Analysis

Analysis of gene expression and protein levels provides insights into the molecular pathways affected by this compound. Techniques such as RT-qPCR and immunoblotting are commonly used.

Immunoblotting for Signaling Pathways and Protein Levels

Immunoblotting (Western blotting) is extensively used to assess the protein levels and phosphorylation status of key proteins involved in various signaling pathways. Studies have utilized immunoblotting to validate the efficiency of CRISPR/Cas9 knockouts of autophagy-related genes like BECN1 and ATG5 physiology.org. Immunoblotting has also shown that this compound treatment can increase the expression of proteins involved in lipogenesis, such as SCD1 and PLIN2, in VHL-deficient cells nih.govnih.govresearchgate.net. Furthermore, the expression of CPT1A, involved in fatty acid β-oxidation, was also found to increase in response to this compound nih.govnih.govresearchgate.net.

Immunoblotting has been instrumental in examining the effects of this compound on signaling pathways, particularly the mTOR pathway. While some studies initially suggested this compound might not directly affect mTOR phosphorylation at certain time points biorxiv.org, others have shown that this compound can lead to dephosphorylation and inactivation of mTORC1, a known negative regulator of autophagy abmole.comnih.govresearchgate.net. More recent research indicates that this compound affects the PI3K/AKT/mTOR signaling pathway, with increased phosphorylation levels of p-PI3K, p-AKT, and p-mTOR observed with increasing this compound concentrations in bovine mammary epithelial cells acs.orgnih.gov. Immunoblotting also revealed that this compound increased the protein level of ALG5, which appears to regulate the PI3K/AKT/mTOR pathway in this context acs.orgnih.gov.

Immunoblot analysis has also been used to examine the levels of glutamine transporters like SLC1A5, SLC7A5, and SLC3A2 in response to this compound, showing contrasting effects between mRNA and protein levels for some transporters nih.govresearchgate.net.

CRISPR-Cas9 for Gene Knockouts (e.g., BECN1, ATG5)

CRISPR-Cas9 gene editing technology is employed to create specific gene knockouts, allowing researchers to study the functional importance of particular genes in the context of this compound treatment. CRISPR/Cas9 knockout models of essential autophagy-related genes, such as BECN1 and ATG5, have been established to investigate the role of autophagy in this compound's mechanism of action physiology.orgbiorxiv.orgnih.govresearchgate.netbiorxiv.orguni-frankfurt.de. Knockouts of BECN1 and ATG5 have been shown to reduce the sensitivity of VHL-deficient cells to this compound, highlighting the crucial role of autophagy in this compound-induced selective cell death physiology.orgbiorxiv.org. These knockouts were validated by immunoblot analysis, confirming the loss of the target protein or related complexes (e.g., the ATG5-ATG12 conjugate) physiology.orgbiorxiv.orgnih.gov. Studies in glioblastoma cells also utilized CRISPR/Cas9 to generate ATG5- or ATG7-deficient cells, demonstrating that this compound-induced cell death in these cells is dependent on ATG5 and ATG7 nih.govresearchgate.net.

In Vivo Xenograft Models in Immune-Deficient Mice

In vivo xenograft models, typically utilizing immune-deficient mice to prevent rejection of human tumor cells, are used to evaluate the effects of this compound on tumor growth and progression in a living system. This compound has been shown to reduce tumor growth of VHL-deficient renal cell carcinoma cells in immune-deficient mouse xenograft models selleckchem.comsigmaaldrich.com. These models provide valuable data on the efficacy of this compound in reducing tumor burden in a preclinical setting. While immune-deficient models are common for xenografts, research also explores methods for establishing xenografts in immune-competent mice to study the interplay between the compound, tumor, and immune system oncotarget.com.

Table 2: Summary of Key Findings from In Vivo Xenograft Studies

| Model Type | Cell Line Used | This compound Effect on Tumor Growth | Source |

| Immune-deficient mouse xenograft | VHL-deficient SN12C | Significantly reduces tumor growth | selleckchem.com |

| Immune-deficient mouse xenograft | VHL-deficient RCC cells | Reduces tumor growth | sigmaaldrich.com |

Future Directions and Translational Perspectives for Stf 62247 Research

Elucidating the Precise Molecular Target(s) of STF-62247

Despite the established effects of this compound on lysosomal integrity and autophagy, the precise direct molecular target(s) of the compound have been a subject of ongoing investigation. This compound localizes to lysosomes and induces their swelling, particularly in VHL-mutated cells. biorxiv.orgbiorxiv.orgphysiology.orgnih.gov This disruption extends to endocytic routes and affects the trafficking of proteins like cathepsin D. biorxiv.orgbiorxiv.orgphysiology.org

Early research suggested that proteins involved in Golgi trafficking might be potential targets, as their loss sensitized wild-type VHL cells to this compound-induced killing. mdpi.comnih.govresearchgate.netcore.ac.ukresearchgate.net More recently, the phosphoinositide kinase PIKfyve has been identified as a target of this compound. aacrjournals.org Further research is needed to fully validate PIKfyve and potentially identify other direct binding partners or enzymes that are modulated by this compound, which could explain its multifaceted effects on vesicular trafficking and lysosomal function. Understanding these precise interactions at a molecular level is crucial for rational drug design and predicting potential off-target effects. The observed decrease in intracellular glutamine levels in VHL-deficient cells treated with this compound also points towards endolysosomal processes as key areas of impact, warranting further investigation into the metabolic consequences of this compound activity and their link to specific molecular targets. nih.gov In a different context, this compound has shown potential to bind with ALG5 in milk fat synthesis, suggesting context-dependent interactions. acs.orgnih.gov

Investigating Context-Dependent Roles of Autophagy in this compound Activity

This compound is recognized as a potent blocker of the late stages of autophagy, specifically interfering with lysosomal function and the fusion of autophagosomes with lysosomes. biorxiv.orgbiorxiv.orgphysiology.orgnih.gov This blockage leads to the accumulation of autophagosomes and enlarged, dysfunctional lysosomes. biorxiv.orgphysiology.orgnih.govmdpi.comnih.gov The selective toxicity of this compound in VHL-deficient cells is significantly dependent on a functional autophagic pathway; inhibiting essential autophagy genes like ATG5 or ATG7 reduces the sensitivity of these cells to this compound-induced death. biorxiv.orgbiorxiv.orgphysiology.orgnih.govnih.govresearchgate.netresearchgate.net This highlights that the compound exploits a vulnerability in the autophagic flux specific to VHL-deficient contexts.

However, the role of autophagy in cancer is complex and can be either tumor-suppressive or tumor-promoting depending on the cancer type, stage, and cellular context. physiology.orgnih.govscione.comoatext.comdovepress.com While this compound induces autophagy-dependent cell death in VHL-deficient RCC, it also triggers autophagy and cell death in other cancer types like glioblastoma and leukemia, sometimes regardless of VHL status. mdpi.comresearchgate.netoatext.comresearchgate.netfrontiersin.orgnih.govresearchgate.net Further research is needed to fully delineate the precise context-dependent mechanisms by which this compound modulates autophagy and how this contributes to cell fate decisions (survival versus death) in different cellular environments and cancer types. Understanding why VHL-proficient cells can better resolve the autophagic block induced by this compound compared to VHL-deficient cells is also a critical area for future study. physiology.orgnih.gov

Understanding the Role of VHL in Lysosomal Integrity and Function

The selective effect of this compound on VHL-deficient cells, particularly its impact on lysosomal swelling and dysfunction in this context, strongly suggests a previously underappreciated role for the VHL tumor suppressor protein in maintaining lysosomal integrity and function. biorxiv.orgbiorxiv.orgnih.govoup.com Studies show that VHL-inactivated cells exhibit a distinct lysosomal vulnerability. nih.govoup.com In response to this compound, these cells struggle to maintain the normal perinuclear localization of lysosomes and accumulate cytoplasmic inclusion bodies, indicative of impaired lysosomal degradation. nih.govoup.com

Conversely, VHL-proficient cells demonstrate an ability to adapt and restore lysosome numbers, overcoming the late-stage autophagic block induced by this compound. physiology.orgnih.gov Despite these observations, the precise molecular mechanisms by which VHL influences lysosomal dynamics, integrity, and function remain to be fully elucidated. Future research should focus on identifying how VHL, beyond its well-established role in HIF degradation, might directly or indirectly regulate proteins or pathways critical for lysosomal biogenesis, trafficking, fusion, or degradation, potentially explaining the differential response to lysosome-disrupting agents like this compound. mdpi.comnih.govscione.com

Developing this compound Analogues or Derivatives with Enhanced Specificity or Efficacy

This compound, with its pyridylanilinothiazole scaffold synthesized via Hantzsch thiazole (B1198619) synthesis, represents a promising lead compound. core.ac.uk However, the development of novel autophagy inhibitors with improved potency and specificity is a recognized need in the field. mdpi.comscione.com Future directions include the synthesis and evaluation of this compound analogues or derivatives. This could involve structural modifications to enhance its affinity for its target(s), improve its pharmacokinetic properties, reduce potential off-target effects, or modulate its impact on autophagy and lysosomal function in a more controlled manner.

While the search results mention the general concept of evaluating analogues of this compound in RCC researchgate.net, detailed information on specific analogues and their comparative efficacy or specificity is limited in the provided snippets. Future research should systematically explore the structure-activity relationship of this compound to design and synthesize derivatives with optimized therapeutic profiles, potentially overcoming limitations such as the controversial nature of this compound's effects in some contexts or the need for higher concentrations in certain cell types.

Combination Therapies and Drug Resistance Mechanisms

Autophagy plays a significant role in the development of drug resistance in cancer by helping cells survive therapy-induced stress. mdpi.comscione.comdovepress.com Modulating autophagy, particularly through inhibition of late-stage processes, is a strategy being explored to sensitize cancer cells to existing therapies and overcome resistance. mdpi.comscione.comoatext.comresearchgate.net Given that this compound is a late-stage autophagy inhibitor, investigating its potential in combination therapies is a critical future direction.

This compound could potentially be combined with conventional chemotherapies or targeted agents used in RCC and other cancers where autophagy contributes to resistance. For instance, combining this compound with drugs targeting glucose uptake, like STF-31, has been proposed as a strategy for a multipronged attack on cancer cells. stanford.edu Understanding the mechanisms of resistance to this compound itself is also important. While not extensively detailed in the search results, the observation that SETD2 inactivation influences sensitivity to this compound suggests that genetic alterations could contribute to differential responses and potential resistance. aacrjournals.org Future studies should explore rational drug combinations based on the specific vulnerabilities of cancer cells and investigate how cancer cells might develop resistance to this compound, potentially through alterations in lysosomal function, autophagy pathway components, or related trafficking mechanisms.

Biomarker Identification for Patient Stratification

Identifying biomarkers that predict patient response to this compound is essential for implementing personalized medicine approaches. The selective toxicity of this compound for VHL-deficient RCC cells makes VHL status a primary candidate biomarker for patient stratification, particularly in the context of clear cell RCC where VHL inactivation is a frequent event. biorxiv.orgphysiology.orgnih.govmdpi.comnih.govresearchgate.netnih.govoup.comselleckchem.comresearchgate.net

Beyond VHL status, the observed lysosomal vulnerabilities in VHL-inactivated cells and the alterations in lysosomal and autophagic genes in ccRCC tumors suggest that markers related to lysosomal function and the autophagic pathway could serve as predictive biomarkers. nih.govoup.comresearchgate.net Furthermore, the finding that SETD2 inactivation influences sensitivity to this compound highlights the potential of other co-occurring genetic mutations as biomarkers, particularly in VHL-proficient settings or in combination therapies. aacrjournals.orgresearchgate.net In cervical squamous cell carcinoma (CESC), ZNF695 expression has shown a negative correlation with this compound sensitivity, suggesting its potential as a biomarker in this cancer type as well. benthamdirect.com Future research should focus on validating these potential biomarkers in larger patient cohorts and exploring additional molecular markers related to lysosomal health, autophagy flux, and relevant signaling pathways to better stratify patients who are most likely to benefit from this compound treatment.

Exploration of this compound Beyond Cancer (e.g., Milk Fat Synthesis)